molecular formula C8H15NO2S B153530 tert-Butyl thiazolidine-3-carboxylate CAS No. 148312-55-4

tert-Butyl thiazolidine-3-carboxylate

Cat. No. B153530
CAS RN: 148312-55-4
M. Wt: 189.28 g/mol
InChI Key: XMOPVCIMGZUNNI-UHFFFAOYSA-N
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Description

“tert-Butyl thiazolidine-3-carboxylate” is a compound that is commonly used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .


Synthesis Analysis

The synthesis of “tert-Butyl thiazolidine-3-carboxylate” has been explored in various studies. For instance, Ningbo Inno Pharmchem Co., Ltd conducted a feasibility analysis of the production of this compound, which included an assessment of the production costs, market demand, and potential competitors . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .


Molecular Structure Analysis

The molecular structure of “tert-Butyl thiazolidine-3-carboxylate” has been analyzed in several studies. The compound has a molecular weight of 189.28 . It contains total 27 bond(s); 12 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic) and 1 sulfide(s) .

Scientific Research Applications

Synthesis of Biotin Derivatives

tert-Butyl thiazolidine-3-carboxylate: is a key intermediate in the synthesis of biotin, a water-soluble vitamin crucial for the metabolic cycle. It is involved in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids . The compound is synthesized from L-cystine with an overall yield of 54% through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Pharmaceutical Applications

The compound serves as a building block in medicinal chemistry, particularly in the synthesis of azetidine-3-carboxylic acid derivatives. These derivatives are integral to sphingosine-1-phosphate receptor (S1P) agonists, which are potential treatments for multiple sclerosis . The S1P receptors are involved in regulating cell proliferation, migration, and survival, making them targets for inflammatory diseases, autoimmunity, and cancer treatments .

Organic Synthesis

In organic synthesis, tert-Butyl thiazolidine-3-carboxylate is used to create various heterocyclic compounds. Its reactivity allows for the construction of complex molecules that can serve as intermediates for further chemical transformations .

Material Science Research

The compound’s unique properties make it suitable for material science research, where it can be used to modify the chemical structure of materials to enhance their properties or to create new materials with desired characteristics .

Chemical Synthesis

It is utilized in chemical synthesis processes, where its incorporation can lead to the development of new synthetic methodologies or the improvement of existing ones .

Analytical Chemistry

In analytical chemistry, tert-Butyl thiazolidine-3-carboxylate can be used as a standard or reference compound in various analytical techniques to ensure accuracy and precision in measurements .

Biochemistry Research

The compound is relevant in biochemistry research for studying enzyme mechanisms and metabolic pathways. Its role in the synthesis of biotin derivatives links it to essential biochemical processes .

Environmental Chemistry

Lastly, in environmental chemistry, it can be applied in the study of chemical processes in the environment, such as the degradation of pollutants or the synthesis of environmentally friendly materials .

Safety and Hazards

The safety information for “tert-Butyl thiazolidine-3-carboxylate” indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Future Directions

Thiazoles, the class of compounds to which “tert-Butyl thiazolidine-3-carboxylate” belongs, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are used in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . This suggests that “tert-Butyl thiazolidine-3-carboxylate” and similar compounds will continue to be of interest in drug manufacturing and other applications in the future.

properties

IUPAC Name

tert-butyl 1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOPVCIMGZUNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl thiazolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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